十八氟油酸

描述

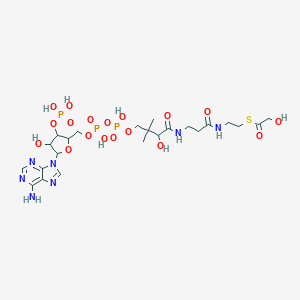

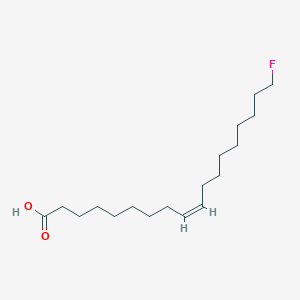

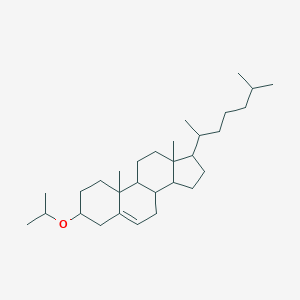

“Oleic acid, 18-fluoro-” is a variant of oleic acid, a naturally occurring fatty acid . It is characterized by its 18-carbon chain, with a single cis double bond located nine carbons from the methyl (omega) end of the chain . This cis configuration introduces a bend in the molecule, resulting in its typical liquid-at-room-temperature state as compared to the straight chains of saturated fatty acids .

Synthesis Analysis

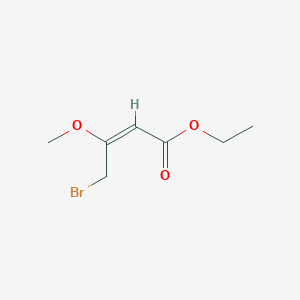

The synthesis of “Oleic acid, 18-fluoro-” involves the action of the stearoyl-CoA 9-desaturase enzyme acting on stearoyl-CoA . In effect, dehydrogenation of stearic acid produces the monounsaturated derivative, that is, oleic acid . A novel 4-thia oleate analog, 18-18F-fluoro-4-thia-oleate (18F-FTO), was synthesized from a corresponding bromoester .

Molecular Structure Analysis

The molecular formula of “Oleic acid, 18-fluoro-” is C18H33FO2 . It has a mono-isotopic mass of 300.246460 Da . The molecule contains a total of 53 bonds, including 20 non-H bonds, 2 multiple bonds, 15 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .

Chemical Reactions Analysis

Like most fatty acids, oleic acid may undergo oxidation via beta-oxidation and tricarboxylic acid cycle pathways of catabolism, where an additional isomerization reaction is required for the complete catabolism of oleic acid . Via a series of elongation and desaturation steps, oleic acid may be converted into longer chain eicosatrienoic and nervonic acid .

Physical And Chemical Properties Analysis

“Oleic acid, 18-fluoro-” has a density of 0.9±0.1 g/cm3, a boiling point of 379.1±32.0 °C at 760 mmHg, and a flash point of 183.1±25.1 °C . It has a molar refractivity of 87.2±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 319.7±3.0 cm3 .

科学研究应用

1. 毒理学和环境影响

十八氟油酸,也称为 18-氟-顺-9-十八碳烯酸,已被确定为对温血动物剧毒的植物毒参的毒性原理。该植物及其毒性原理的药理和医学方面已得到研究,突出了其在毒理学和环境影响研究中的重要性 (Pattison & Dear, 1961)。

2. 纳米材料和表面功能化

油酸被广泛用作胶体纳米晶体和纳米材料合成的表面活性剂。研究表明了它在钙钛矿纳米长方体二维阵列形成中的作用,突出了其在材料科学和纳米技术中的应用 (Hu et al., 2015)。

3. 医学影像和诊断

十八氟油酸的衍生物 18-18F-氟-4-噻-油酸盐已被探索作为正电子发射断层扫描 (PET) 探针,用于医学诊断中的脂肪酸氧化,特别是在心血管、肿瘤学、神经学和代谢疾病的背景下。这突出了其在医学影像和诊断中的潜力 (DeGrado et al., 2010)。

4. 厌氧降解和产甲烷效应

对油酸厌氧降解及其对产甲烷抑制作用的研究提供了对环境科学和废物管理的见解。这项工作与了解生物降解过程及其对甲烷产生影响相关 (Lalman & Bagley, 2001)。

5. 了解基于脂肪酸的纳米材料

油酸的同位素标记已被用于了解基于脂肪酸的纳米材料的结构和反应性。这项研究在材料科学中至关重要,特别是对于药物制剂和纳米颗粒的表面功能化 (Špačková et al., 2020)。

6. 皮肤渗透和药物应用

使用荧光光谱法研究油酸对人表皮的影响为药物应用提供了有价值的见解,特别是在了解皮肤渗透和局部药物制剂方面 (Garrison et al., 1994)。

作用机制

Oleic acid influences cell membrane fluidity, receptors, intracellular signaling pathways, and gene expression . It may directly regulate both the synthesis and activities of antioxidant enzymes . In vitro studies have shown that treatment with micromolar amounts of oleate inhibited the endothelial expression of the vascular cell adhesion molecule-1 (VCAM-1), E-selectin, and the intercellular adhesion molecule-1 (ICAM-1) in several endothelial cells .

安全和危害

In the event of fire, wear self-contained breathing apparatus . Prevent fire extinguishing water from contaminating surface water or the ground water system . Do not let product enter drains . Do not eat, drink or smoke when using this product . Remove and wash contaminated clothing and gloves, including the inside, before re-use . Wash hands before breaks and after work .

未来方向

属性

IUPAC Name |

(Z)-18-fluorooctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33FO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-2H,3-17H2,(H,20,21)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCKFYWUUUBKNC-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCF)CCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCCF)CCC/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oleic acid, 18-fluoro- | |

CAS RN |

1478-37-1 | |

| Record name | omega-Fluoro-9-octadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001478371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-FLUOROOLEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z49M478WU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)